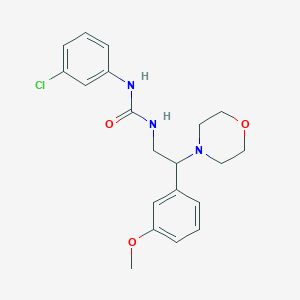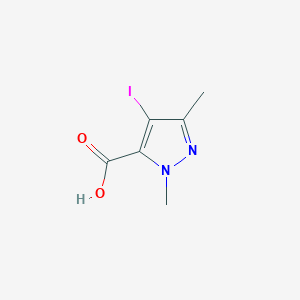
4-iodo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-iodo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid” is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered aromatic ring with two nitrogen atoms . It is an organoiodine compound and a valuable intermediate for the synthesis of biologically active compounds .
Synthesis Analysis
The synthesis of pyrazoles, including “4-iodo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid”, can be achieved through several methods. One common method is the [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride . The electrosynthesis of 4-iodo-substituted pyrazoles has also been explored.Molecular Structure Analysis
The molecular structure of “4-iodo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid” is characterized by the presence of an iodine atom and two methyl groups attached to a pyrazole ring, along with a carboxylic acid group .Chemical Reactions Analysis
Pyrazoles, including “4-iodo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid”, can undergo various chemical reactions. For instance, they can participate in Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones . They can also undergo iodination in the presence of iodine and ammonium hydroxide to yield di-iodo- and tri-iodo-pyrazoles .Scientific Research Applications
Synthesis of Heterobiaryls
4-Iodopyrazole has been used in an indium-mediated synthesis of heterobiaryls . Heterobiaryls are important structural motifs in many pharmaceuticals and agrochemicals, and their synthesis is a key area of research in organic chemistry.
Iodination Reactions
4-Iodopyrazole undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole . These multi-iodinated pyrazoles could have potential applications in various fields, including medicinal chemistry and materials science.
Antioxidant Potential
The incorporation of 3-Iodo-1,4-dimethyl-1H-pyrazole into heterocyclic compounds has been explored for its antioxidant potential. Antioxidants are crucial in neutralizing harmful free radicals in the body, and compounds with antioxidant properties are of great interest in the development of new drugs and dietary supplements.
Antimicrobial Applications
Similar to its antioxidant potential, 3-Iodo-1,4-dimethyl-1H-pyrazole has also been investigated for its antimicrobial potential. With the increasing prevalence of antibiotic-resistant bacteria, the development of new antimicrobial agents is a critical area of research.
Medicinal Chemistry
Pyrazoles, including 4-iodo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid, hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine . They have been found to exhibit diverse biological activities, such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic effects .
Agrochemistry
In addition to their applications in medicinal chemistry, pyrazoles are also important in the field of agrochemistry . They are used in the synthesis of various agrochemicals, including pesticides and herbicides.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes such as succinate dehydrogenase .
Mode of Action
The mode of action of 4-iodo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid involves interactions with its targets, leading to changes in their function. For instance, similar compounds have been known to inhibit the function of succinate dehydrogenase
Biochemical Pathways
Inhibition of succinate dehydrogenase, as seen with similar compounds, would affect the citric acid cycle and mitochondrial respiration .
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents , which could influence their bioavailability.
Result of Action
Inhibition of succinate dehydrogenase by similar compounds can disrupt energy production in cells .
properties
IUPAC Name |
4-iodo-2,5-dimethylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2O2/c1-3-4(7)5(6(10)11)9(2)8-3/h1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYDMHPDOOKLKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1I)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-iodo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

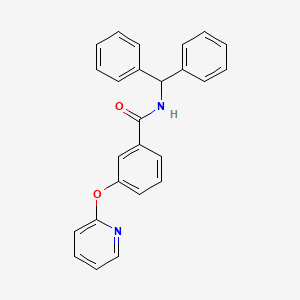
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2439115.png)
![4-(dimethylsulfamoyl)-N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2439117.png)
![N-(4-acetylphenyl)-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2439118.png)

![3,3-Dimethyl-4-[4-(4-methylsulfonylphenyl)phenyl]azetidin-2-one](/img/structure/B2439124.png)
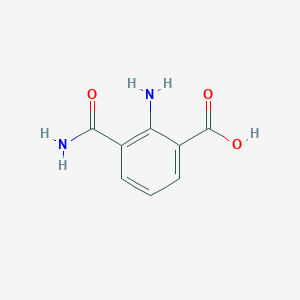
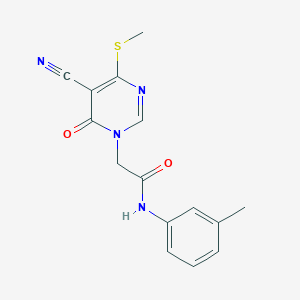

![8-fluoro-3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2439129.png)
![2,6-dichloro-N-[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2439130.png)
![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(4-chlorobenzoyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B2439133.png)

